N-Isopropyl-N-phenyloxamic acid

Beschreibung

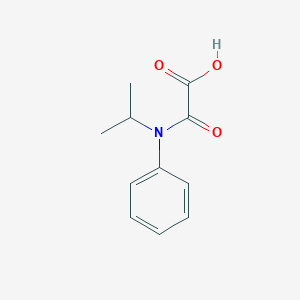

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHJOUPYTUBFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037592 | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70628-36-3 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

N-Isopropyl-N-phenyloxamic acid is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-oxo-2-(N-propan-2-ylanilino)acetic acid | nih.gov |

| Molecular Formula | C₁₁H₁₃NO₃ | nih.gov |

| Molecular Weight | 207.23 g/mol | nih.gov |

| CAS Number | 70628-36-3 | nih.gov |

| Appearance | Solid | |

| Canonical SMILES | CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | nih.gov |

Synthesis and Manufacturing

While specific industrial-scale manufacturing processes for N-Isopropyl-N-phenyloxamic acid are not widely documented, its synthesis in a laboratory setting can be inferred from general methods for preparing N-substituted oxamic acids. A plausible synthetic route involves the reaction of N-isopropylaniline with an oxalyl chloride monoester, followed by hydrolysis of the resulting ester.

A general procedure for the synthesis of N,N-disubstituted oxamic acids involves the reaction of the corresponding secondary amine with methyl (chloroformyl)formate. epo.org For this compound, this would involve the reaction of N-isopropylaniline with methyl (chloroformyl)formate, followed by hydrolysis of the methyl ester intermediate.

Computational Chemistry and Theoretical Investigations of N Isopropyl N Phenyloxamic Acid

Electronic Structure and Reactivity Modeling using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and chemical reactivity. mdpi.com These approaches model the behavior of electrons to predict a molecule's electronic structure and energy.

Density Functional Theory (DFT) has become a standard and robust method for studying the structural and spectral properties of organic molecules, including oxamic acid and its derivatives. researchgate.netirjweb.com This quantum chemical approach is based on the principle that the ground-state energy of a molecule is a functional of its electron density. mdpi.com DFT calculations allow for the accurate prediction of optimized molecular structures, vibrational frequencies, and various parameters related to chemical reactivity. irjweb.comnih.gov

For oxamic acid derivatives, DFT has been employed to:

Determine stable conformations: By calculating the energies of different spatial arrangements (tautomers and rotamers), the most stable form of the molecule in the gas phase can be identified. researchgate.net For the parent oxamic acid, an intramolecularly hydrogen-bonded amide structure was found to have the lowest Gibbs free energy. researchgate.net

Validate experimental data: DFT-D calculations, which account for dispersion forces, have shown excellent agreement with experimental structures determined by X-ray diffraction, confirming the correctness of the structural models. researchgate.net

Analyze reactivity: DFT is used to calculate global and local reactivity descriptors. These descriptors help predict how and where a molecule is likely to react. nih.govnih.gov For instance, the oxidative decarboxylation of oxamic acids to form carbamoyl (B1232498) radicals, a key reaction for synthesizing amides, can be mechanistically studied using DFT. rsc.org

Research findings for various organic derivatives utilize a standard set of DFT-calculated parameters to quantify reactivity.

Interactive Table: Key Chemical Reactivity Descriptors Calculated by DFT (Note: The values below are illustrative for typical organic molecules and not specific experimental values for N-Isopropyl-N-phenyloxamic acid.)

| Descriptor | Symbol | Significance | Typical Calculation Method |

|---|---|---|---|

| Ionization Potential | IP | The energy required to remove an electron. Relates to electron-donating ability. | IP ≈ -EHOMO (Koopmans' theorem) nih.gov |

| Electron Affinity | EA | The energy released when an electron is added. Relates to electron-accepting ability. | EA ≈ -ELUMO (Koopmans' theorem) nih.gov |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | η = (IP - EA) / 2 nih.gov |

| Chemical Potential | μ | Represents the "escaping tendency" of electrons from a system. | μ = -(IP + EA) / 2 mdpi.comnih.gov |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter for determining molecular reactivity and stability. irjweb.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. nih.gov

HOMO-LUMO Gap: The energy difference (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, MO calculations would pinpoint the regions of the molecule most likely to participate in nucleophilic (electron-donating) and electrophilic (electron-accepting) reactions. The energies of these orbitals are fundamental inputs for calculating many of the reactivity descriptors listed in the DFT section. nih.gov

Interactive Table: Significance of Frontier Molecular Orbitals

| Orbital/Concept | Abbreviation | Role in Chemical Reactions |

|---|---|---|

| Highest Occupied Molecular Orbital | HOMO | Acts as an electron donor; site of electrophilic attack. |

| Lowest Unoccupied Molecular Orbital | LUMO | Acts as an electron acceptor; site of nucleophilic attack. |

In Silico Prediction of Biochemical Interactions

In silico methods use computer simulations to predict how a molecule might interact with biological targets like proteins and enzymes. These techniques are vital in drug discovery for screening large numbers of compounds and prioritizing them for experimental testing. hilarispublisher.com

Predicting the binding affinity between a ligand (like this compound) and a protein is a central goal of computational drug design. nih.gov High binding affinity indicates a strong and stable interaction, which is often a prerequisite for therapeutic efficacy.

Computational approaches to predict binding affinity include:

Free Energy-Based Simulations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding from molecular dynamics simulation trajectories. researchgate.net These calculations provide a more dynamic and often more accurate picture of the binding event than simple docking scores.

Sequence and Structure Optimization: Computational tools can be used to design proteins with enhanced affinity for a specific ligand. This involves optimizing amino acid side chains around the ligand to create favorable hydrogen bonds and other interactions. nih.gov

These studies help to understand the energetic contributions (enthalpic and entropic) that drive the formation of a stable protein-ligand complex. nih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a protein or enzyme. hilarispublisher.comnih.gov The process involves two main steps:

Sampling: Generating a large number of possible binding poses for the ligand within the target's binding pocket.

Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity. The result is typically given as a score, often in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. mdpi.com

Docking studies on this compound would involve placing it into the binding site of a target enzyme. The simulation would predict its binding mode and affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. ajchem-a.com Such simulations are crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications (like the N-isopropyl group) might enhance or decrease inhibitory activity. nih.gov

Interactive Table: Example Output of a Molecular Docking Simulation (Note: This is a hypothetical table illustrating typical results for a ligand-enzyme complex and does not represent real data for this compound.)

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (Score) | An estimation of the binding free energy between the ligand and the protein. mdpi.com | -8.9 kcal/mol |

| Inhibition Constant (Ki) | The predicted concentration of inhibitor required to achieve 50% inhibition, calculated from the binding affinity. mdpi.com | 285.5 nM |

| Interacting Residues (H-Bonds) | Amino acids in the protein's active site that form hydrogen bonds with the ligand. ajchem-a.com | HIS 146, GLY 154 |

| Interacting Residues (Hydrophobic) | Amino acids that form nonpolar interactions with the ligand. ajchem-a.com | PHE 155, LEU 276 |

Role as a Xenobiotic Metabolite

This compound is recognized as a xenobiotic metabolite, primarily emerging from the environmental transformation of certain man-made chemical compounds. Its presence in the ecosystem is a direct consequence of the breakdown of these parent substances.

This compound, also known by synonyms such as propachlor (B1678252) oxanilic acid and propachlor OXA, has been identified as a significant soil metabolite of the herbicide propachlor. nih.gov Propachlor, a chloroacetanilide herbicide, undergoes degradation in the soil environment, with microbial activity being the principal driver of this transformation. nih.gov Studies have shown that one of the pathways of propachlor degradation leads to the formation of this compound. tandfonline.com This metabolite is considered a major acid degradate of propachlor in aerobic soil metabolism. researchgate.net Its formation is a key step in the environmental fate of the parent herbicide.

Enzyme Inhibition and Biochemical Pathway Modulation

While this compound itself has been studied from a metabolic standpoint, a structurally related compound, N-isopropyl oxamate (B1226882), has been investigated for its effects on specific enzymes.

N-isopropyl oxamate has been identified as a potent and selective inhibitor of the lactate (B86563) dehydrogenase (LDH) enzyme, particularly the sperm-specific isozyme, LDH-C4. nih.gov In comparative in vitro studies, N-isopropyl oxamate demonstrated a significantly higher inhibitory effect on LDH-C4 compared to other LDH isozymes. nih.gov

The inhibitory constant (Ki), a measure of the inhibitor's affinity for the enzyme, was found to be 0.014 mM for LDH-C4. In contrast, the Ki values for LDH-1 and LDH-5 were 0.4 mM and 0.8 mM, respectively, indicating a much weaker inhibitory effect on these isozymes. nih.gov This selective inhibition is attributed to the isopropyl group of N-isopropyl oxamate, which is thought to interact with a hydrophobic region present in the active site of LDH-C4. nih.gov The binding of N-isopropyl oxamate to the enzyme is reversible and competitive with the substrate. nih.gov

Inhibitory Effect of N-isopropyl Oxamate on Lactate Dehydrogenase Isozymes

| LDH Isozyme | Inhibitory Constant (Ki) (mM) |

|---|---|

| LDH-C4 | 0.014 |

| LDH-1 | 0.4 |

Data from in vitro inhibition studies. nih.gov

Mechanism of Enzyme Activity Modulation by Oxamate Derivatives

Oxamate and its derivatives, including this compound, are recognized as competitive inhibitors of lactate dehydrogenase (LDH). researchgate.netnih.gov This enzyme plays a crucial role in anaerobic glycolysis by catalyzing the interconversion of pyruvate (B1213749) and lactate, with the concomitant conversion of NADH and NAD+. The inhibitory action of oxamate derivatives stems from their structural similarity to pyruvate, allowing them to bind to the active site of LDH. researchgate.net This competitive inhibition effectively blocks the conversion of pyruvate to lactate.

By impeding LDH activity, oxamate derivatives divert cellular metabolism from glycolysis towards oxidative phosphorylation for energy production. nih.gov This shift is evidenced by a decrease in the extracellular acidification rate (ECAR), a measure of glycolytic activity, and an increase in the oxygen consumption rate (OCR), which reflects oxidative phosphorylation. nih.gov The inhibition of LDH and the subsequent reduction in lactate production can have significant implications for cellular processes that are heavily reliant on glycolysis. nih.gov

Impact on Specific Metabolic Pathways

The primary metabolic pathway influenced by this compound and other oxamate derivatives is glycolysis. researchgate.netnih.gov By inhibiting lactate dehydrogenase (LDH), these compounds disrupt the final step of anaerobic glycolysis, leading to a bottleneck in the conversion of pyruvate to lactate. nih.gov This inhibition has been shown to decrease lactate production in various cell types. nih.govnih.gov

A significant consequence of this inhibition is the redirection of cellular energy metabolism. With the glycolytic pathway impeded, cells are forced to rely more heavily on oxidative phosphorylation for ATP production. nih.gov This metabolic switch is a key outcome of treatment with oxamate derivatives.

Furthermore, the effects of oxamate derivatives can extend to interconnected signaling pathways. For instance, the inhibition of LDH by oxamate has been linked to the modulation of the Akt-mTOR signaling pathway. researchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its modulation can be a downstream effect of the metabolic changes induced by LDH inhibition. The disruption of glucose metabolism is a key aspect of the action of some related compounds. nih.gov

Ligand Binding Characteristics of this compound

The interaction of ligands with proteins is fundamental to many biological processes. The study of these interactions, including the binding of small molecules like this compound to proteins, provides valuable insights into their mechanisms of action and potential biological effects.

Protein-Ligand Binding Studies with N-Isopropyl Oxamate and Serum Proteins

While specific studies focusing solely on the binding of this compound to serum proteins are not extensively detailed in the provided context, the general principles of protein-ligand interactions can be applied. Techniques such as affinity selection-mass spectrometry (AS-MS) are powerful tools for investigating these interactions. researchgate.net AS-MS allows for the ranking of ligand binding affinities and the determination of whether a ligand binds directly to a primary binding site or to an allosteric site. researchgate.net This method involves incubating a protein with a mixture of potential ligands and then using mass spectrometry to identify which molecules have bound to the protein. researchgate.net

Further advanced techniques like protein-denaturation quantitative cross-linking mass spectrometry (qXL-MS) can provide more detailed information about ligand-induced conformational changes in the protein. nih.gov This method can identify the specific regions of a protein that are stabilized upon ligand binding, offering clues about the binding site. nih.gov For instance, studies with bovine serum albumin have used this approach to map ligand binding sites. nih.gov The binding of a ligand can cause measurable changes in the protein's stability and conformation, which are crucial for its function. osu.edu

Binding Affinity Determination and Characterization

The affinity of a ligand for a protein is a quantitative measure of the strength of their interaction. Determining this affinity is a critical step in characterizing any protein-ligand complex. Various methods can be employed for this purpose, providing insights into the thermodynamics and kinetics of the binding event. nih.gov

One common approach to quantify binding affinity is the determination of the half-maximal inhibitory concentration (IC50). For enzyme inhibitors like this compound, the IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For example, in studies of related compounds inhibiting glucose-induced medium acidification, IC50 values were determined to be 824 µM for amiloride (B1667095) and 203 µM for 5-(N-ethyl-N-isopropyl)amiloride (EIPA). nih.gov Similarly, the inhibition of radioactivity incorporation from labeled glucose by these compounds yielded IC50 values of 879 µM and 272 µM, respectively. nih.gov While these specific values are for related amiloride compounds, they illustrate the type of data generated in binding affinity studies.

The following table provides a hypothetical representation of how binding affinity data for this compound might be presented:

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Lactate Dehydrogenase A | Enzyme Inhibition | Data not available |

| Amiloride | H+-ATPase (acidification) | Medium Acidification | 824 nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride | H+-ATPase (acidification) | Medium Acidification | 203 nih.gov |

| Amiloride | Glucose Metabolism | Radioactivity Incorporation | 879 nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride | Glucose Metabolism | Radioactivity Incorporation | 272 nih.gov |

This table includes data for related compounds to illustrate the concept of binding affinity determination. Specific IC50 values for this compound were not available in the provided search results.

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve as powerful tools for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like this compound in various matrices, including pharmaceutical formulations and biological fluids. researchgate.net The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation and detection. researchgate.net

Method development for this compound typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18. nih.gov The mobile phase composition, a critical factor, is then optimized. ijprajournal.com For an acidic compound like this compound, a common approach is to use a mixture of an aqueous buffer (often with an acid like formic or acetic acid to control pH and ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. ajol.infobiomedpharmajournal.org Gradient elution may be employed to ensure the efficient separation of the target analyte from any impurities or matrix components. ajol.info The flow rate and column temperature are also adjusted to achieve optimal peak shape and resolution. ijprajournal.comjfda-online.com Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.gov

Once developed, the method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for the intended purpose. nih.govnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. jfda-online.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. nih.govnih.govaustinpublishinggroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. austinpublishinggroup.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govaustinpublishinggroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. biomedpharmajournal.orgjfda-online.com

Table 1: Typical HPLC Method Parameters and Validation for this compound

| Parameter | Typical Conditions/Criteria | Description |

| Chromatographic Conditions | ||

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | The stationary phase that separates components based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid ajol.infobiomedpharmajournal.org | The solvent that carries the sample through the column. The pH is controlled to ensure consistent ionization of the acidic analyte. |

| Flow Rate | 1.0 mL/min nih.gov | The speed at which the mobile phase moves through the column. |

| Detection | UV at an optimized wavelength (e.g., 215-280 nm) nih.govnih.gov | The wavelength at which the analyte has maximum absorbance for highest sensitivity. |

| Injection Volume | 10-20 µL researchgate.netjfda-online.com | The amount of sample introduced into the HPLC system. |

| Validation Parameters | ||

| Linearity (R²) | ≥ 0.999 nih.gov | A measure of the correlation between concentration and instrument response. |

| Accuracy (% Recovery) | 98-102% nih.govaustinpublishinggroup.com | The percentage of the true amount of analyte that is detected by the method. |

| Precision (% RSD) | ≤ 2% nih.govaustinpublishinggroup.com | The relative standard deviation of a series of measurements, indicating the method's reproducibility. |

| Robustness | Consistent results with minor changes in pH, flow rate, mobile phase composition biomedpharmajournal.orgjfda-online.com | Demonstrates the reliability of the method during normal use. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of volatile and semi-volatile compounds. visionpublisher.info For the analysis of metabolites of this compound, which are often less volatile than the parent compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. visionpublisher.info This process modifies the chemical structure of the metabolites, making them amenable to GC analysis. mdpi.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. jmchemsci.com As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nih.gov This mass spectrum acts as a chemical fingerprint, allowing for the identification of the metabolites by comparing the obtained spectra with those in established spectral libraries. mdpi.com

GC-MS is particularly valuable in metabolite profiling studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. visionpublisher.info This can provide insights into the metabolic pathways of this compound.

Table 2: Potential Application of GC-MS in Metabolite Profiling of this compound

| Step | Description | Key Considerations |

| 1. Extraction | Isolation of metabolites from the biological matrix (e.g., urine, plasma). | The choice of extraction solvent is critical for efficient recovery. nih.gov |

| 2. Derivatization | Chemical modification (e.g., silylation) to increase volatility. visionpublisher.info | The derivatizing agent (e.g., MSTFA) must be chosen based on the functional groups present in the expected metabolites. nih.gov |

| 3. GC Separation | Separation of derivatized metabolites on a capillary column based on volatility and polarity. | Optimization of the temperature program is crucial for good resolution of metabolite peaks. |

| 4. MS Detection & Identification | Ionization of metabolites and detection of their mass-to-charge ratios to generate a mass spectrum. | Comparison of the resulting mass spectra with libraries (e.g., NIST, Wiley) for positive identification. mdpi.com |

| 5. Quantification | Measurement of the peak area of each identified metabolite to determine its relative or absolute concentration. | Use of internal standards is recommended for accurate quantification. |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The analysis of this compound in complex matrices such as blood, plasma, or environmental water and soil samples presents significant challenges. The presence of numerous interfering substances can affect the accuracy and sensitivity of the analytical method. bio-rad.com Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove matrix components.

Strategies for Extracting this compound from Complex Matrices

The goal of extraction is to transfer this compound from the sample matrix into a clean solvent, in a concentrated form, suitable for analysis. mdpi.com Several techniques can be employed, with the choice depending on the nature of the sample matrix and the analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an acidic compound like this compound, the pH of the aqueous sample can be adjusted to suppress its ionization, making it more soluble in an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method that uses a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used depending on the properties of the analyte and the matrix.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. mdpi.com The mixture is centrifuged, and the sedimented phase containing the concentrated analyte is collected for analysis.

Table 3: Comparison of Extraction Strategies for this compound

| Extraction Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on relative solubility. nih.gov | Simple, low cost. | Can be labor-intensive, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, and interferences are washed away. nih.govnih.gov | High recovery and concentration factors, high selectivity, automation is possible. | Can be more expensive than LLE, method development can be complex. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the aqueous sample, leading to rapid analyte extraction. mdpi.com | Fast, low solvent consumption, high enrichment factor. | Selection of appropriate solvents is critical. |

Methods for Overcoming Protein Binding Interference in Assays

In biological samples like plasma or serum, drugs and other small molecules often bind to proteins such as albumin. This binding can interfere with quantitative analysis by reducing the amount of free analyte available for extraction and detection. youtube.com Therefore, it is often necessary to disrupt this binding to measure the total concentration of the analyte.

Several methods can be used to overcome protein binding interference:

Protein Precipitation: This is a common and straightforward method where a precipitating agent, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile, acetone), is added to the sample. bio-rad.comgbiosciences.com This denatures the proteins, causing them to precipitate out of the solution and release the bound analyte. The sample is then centrifuged, and the clear supernatant containing the free analyte is collected for analysis.

Buffer Exchange/Size Exclusion Chromatography: This technique separates molecules based on their size. bio-rad.com The sample can be passed through a column containing a porous gel. Larger molecules like proteins are excluded from the pores and elute quickly, while smaller molecules like this compound enter the pores and elute later, effectively separating them from the proteins.

Use of Low-Protein-Binding Materials: During sample handling and filtration, it is important to use materials that exhibit minimal protein adsorption. youtube.com Materials such as polyethylene (B3416737) sulfone (PES) and regenerated cellulose (B213188) are often preferred for filters and vials to prevent loss of the analyte due to non-specific binding. youtube.com

Table 4: Methods to Mitigate Protein Binding Interference

| Method | Principle | Procedure | Suitability |

| Protein Precipitation | Denaturation and removal of proteins to release the bound analyte. bio-rad.comgbiosciences.com | Addition of a precipitating agent (e.g., acetonitrile, trichloroacetic acid), followed by centrifugation to separate the precipitated proteins. gbiosciences.com | Simple, fast, and effective for many applications. May not be suitable for all analytes if they co-precipitate. |

| Buffer Exchange/Size Exclusion Chromatography | Separation of proteins and analyte based on molecular size. bio-rad.com | The sample is passed through a specialized chromatography column that retains smaller molecules while allowing larger proteins to pass through quickly. | Gentle method that preserves the analyte's integrity. Can be more time-consuming and expensive than precipitation. |

| Use of Low-Protein-Binding Materials | Minimizing non-specific adsorption of the analyte to labware surfaces. youtube.com | Employing filters, vials, and pipette tips made from materials like polyethylene sulfone (PES) or regenerated cellulose. youtube.com | A preventative measure that should be used in conjunction with other methods to ensure accurate quantification. |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of N-Isopropyl-N-phenyloxamic acid.

| Data Type | Key Features | Reference |

| Mass Spectrometry | Precursor m/z: 208.0968 [M+H]⁺ | |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem. |

Emerging Research Applications and Future Directions for N Isopropyl N Phenyloxamic Acid Chemistry

Exploration as a Chemical Intermediate in Organic Synthesis

N-Isopropyl-N-phenyloxamic acid possesses two key functional groups, the carboxylic acid and the N,N-disubstituted amide, making it a valuable intermediate in organic synthesis. The reactivity of these groups can be selectively harnessed to construct more complex molecular architectures.

The carboxylic acid group can undergo a variety of classical transformations. For instance, it can be converted to an acyl chloride, which is a highly reactive intermediate for the formation of esters and amides. It can also be reduced to an alcohol or participate in coupling reactions. The amide group, while generally less reactive, can be hydrolyzed under acidic or basic conditions to yield N-isopropylaniline and oxalic acid, or it can be reduced to an amine.

The strategic manipulation of these functional groups allows for the incorporation of the N-isopropyl-N-phenylamino moiety into larger molecules. This is of particular interest in medicinal chemistry and materials science, where the specific steric and electronic properties of the isopropyl and phenyl groups can influence the biological activity or physical properties of the target compound.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Carboxylic Acid | R'OH, Acid Catalyst | Ester |

| Carboxylic Acid | R'₂NH, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH₄ or BH₃ | Alcohol |

| Amide | H₃O⁺ or OH⁻, Heat | Carboxylic Acid + Amine |

| Amide | LiAlH₄ | Amine |

Investigation of N-Oxamates in Coordination Chemistry

The deprotonated form of this compound, N-isopropyl-N-phenyloxamate, is an excellent ligand for the formation of coordination complexes with a variety of metal ions. The oxamate (B1226882) moiety can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the carboxylate and the amide carbonyl group. This ability to form stable chelate rings is a key feature of its coordination chemistry.

Non-Biological Applications: Cultural Heritage Conservation Agents

One of the most promising and innovative applications of N-phenyloxamate precursors is in the field of cultural heritage conservation. The preservation of stone artifacts, particularly those made of carbonate rocks like limestone and marble, is a significant challenge due to their susceptibility to weathering and acid rain.

A key strategy for protecting carbonate stone is the formation of a surface layer of calcium oxalate (B1200264). Calcium oxalate is significantly less soluble in water and more resistant to acidic attack than the underlying calcium carbonate. Traditionally, treatments have involved the direct application of solutions of salts like ammonium (B1175870) oxalate. However, these methods can have limitations in terms of penetration depth and the homogeneity of the resulting protective layer.

Recent research has focused on the use of N-phenyloxamate derivatives as precursors for the in-situ formation of calcium oxalate on stone surfaces. mdpi.comresearchgate.net These precursors can be designed to have improved solubility and compatibility with the stone substrate. Upon application, the N-phenyloxamate precursor hydrolyzes, releasing oxalate ions that then react with the calcium ions in the stone to form a protective layer of calcium oxalate. mdpi.comresearchgate.net This approach allows for a more controlled and deeper penetration of the treatment, leading to a more effective and durable conservation outcome. mdpi.comresearchgate.net

Table 2: Comparison of Traditional and Precursor-Based Stone Conservation Methods

| Feature | Traditional Method (e.g., Ammonium Oxalate) | Precursor-Based Method (e.g., N-Phenyloxamates) |

| Solubility | Often limited, affecting penetration depth. | Can be tailored for improved solubility and deeper penetration. mdpi.comresearchgate.net |

| Reaction Control | Rapid precipitation on the surface. | Controlled release of oxalate for more uniform layer formation. mdpi.comresearchgate.net |

| Penetration Depth | Generally shallow. | Potentially deeper and more thorough. mdpi.comresearchgate.net |

| Efficacy | Can be effective, but with limitations. | Shows promise for enhanced protection and consolidation. mdpi.comresearchgate.net |

Conceptual Advances and Future Outlook in this compound Research

The research into this compound and related N-oxamates is still in its early stages, but the initial findings are highly encouraging. Future research is likely to expand in several key directions:

Synthesis of Novel Derivatives: The synthesis and characterization of new this compound derivatives with tailored electronic and steric properties will open up new avenues for their application. This could involve modifying the phenyl ring with different substituents or altering the alkyl group on the nitrogen atom.

Catalysis: The development of chiral N-oxamate ligands could lead to new asymmetric catalysts for a variety of organic transformations. The well-defined coordination sphere provided by these ligands could allow for high levels of stereocontrol.

Materials Science: The incorporation of N-oxamate metal complexes into polymeric matrices or as building blocks for metal-organic frameworks (MOFs) could lead to the development of new materials with interesting magnetic, optical, or porous properties.

Advanced Conservation Agents: Further refinement of N-phenyloxamate precursors for cultural heritage conservation will likely focus on optimizing their performance for different types of stone and environmental conditions. This could involve the development of multi-functional agents that also provide water repellency or biocidal properties.

Q & A

Basic: What are the established synthetic routes for N-Isopropyl-N-phenyloxamic acid, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves coupling isopropylamine with phenyloxamic acid derivatives. A common approach includes:

Acylation : React phenyloxalyl chloride with isopropylamine under inert conditions (e.g., dry THF, 0–5°C) to form the amide intermediate.

Acid Hydrolysis : Treat the intermediate with dilute HCl to yield the target compound.

Optimization Strategies :

- Temperature Control : Maintain low temperatures during acylation to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of isopropylamine to phenyloxalyl chloride to ensure complete conversion.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Characterization : Confirm structure via / NMR (key peaks: δ 1.2–1.4 ppm for isopropyl CH, δ 7.3–7.6 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques and markers include:

| Technique | Critical Markers | Purpose |

|---|---|---|

| NMR | - : Isopropyl CH (δ 1.2–1.4 ppm, doublet) - : Carbonyl C=O (δ 170–175 ppm) | Confirm molecular structure and purity |

| FT-IR | - N-H stretch (3300–3500 cm) - C=O stretch (1650–1700 cm) | Identify functional groups |

| HPLC | Retention time matching reference standard | Quantify purity (>98%) |

| Methodological Note : Always compare spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities . |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when characterizing this compound?

Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Follow this protocol:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.

Variable-Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotamers).

Spiking Experiments : Add a known pure sample to the mixture; overlapping peaks indicate impurities.

Complementary Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Advanced: What computational chemistry approaches are suitable for modeling the reactivity or supramolecular interactions of this compound?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies.

Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to study aggregation behavior.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Validation : Compare computational results with experimental data (e.g., XRD bond lengths, NMR coupling constants) to refine models. Use open-access repositories (e.g., Chemotion) for data sharing and reproducibility .

Basic: What are the best practices for ensuring reproducibility in synthetic procedures for this compound?

Answer:

Detailed Protocols : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

Batch Consistency : Replicate reactions ≥3 times; report average yields ± standard deviation.

Reference Standards : Include internal controls (e.g., commercially available oxamic acid derivatives) in characterization workflows.

Data Archiving : Deposit raw spectral data and synthetic procedures in FAIR-aligned repositories (e.g., RADAR4Chem) .

Advanced: How can researchers address low yields in the synthesis of this compound under scaled-up conditions?

Answer:

Kinetic Analysis : Use in-situ FT-IR or HPLC to monitor reaction progress and identify bottlenecks (e.g., intermediate degradation).

Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or coupling agents (EDC/HOBt) to accelerate amide bond formation.

Process Optimization : Switch to flow chemistry for better heat/mass transfer.

Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.